molecular formula C12H19Cl B123684 1-Chloro-3,5-dimethyladamantane CAS No. 707-36-8

1-Chloro-3,5-dimethyladamantane

Cat. No.: B123684
CAS No.: 707-36-8
M. Wt: 198.73 g/mol
InChI Key: PXDRFQZLDWZHPX-UHFFFAOYSA-N
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Description

1-Chloro-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Cl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its role as an intermediate in the synthesis of memantine hydrochloride, a drug approved by the FDA for the treatment of Alzheimer’s disease .

Preparation Methods

1-Chloro-3,5-dimethyladamantane can be synthesized through various methods. One common synthetic route involves the chlorination of 1,3-dimethyladamantane. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial production methods often involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1-Chloro-3,5-dimethyladamantane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of this compound can yield 1,3-dimethyladamantane.

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-3,5-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRFQZLDWZHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390748
Record name 1-Chloro-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-36-8
Record name 1-Chloro-3,5-dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=707-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,5-dimethyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,5-dimethyladamantane
Source European Chemicals Agency (ECHA)
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Record name 1-CHLORO-3,5-DIMETHYLADAMANTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-chloro-3,5-dimethyladamantane in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material in the synthesis of memantine hydrochloride []. Memantine hydrochloride is a pharmaceutical compound with applications in treating Alzheimer's disease.

Q2: What are the advantages of using this compound with formamide in memantine hydrochloride synthesis?

A2: Traditional methods for synthesizing memantine hydrochloride often involve harsh conditions like high temperatures and lengthy reaction times, leading to environmental concerns. Utilizing this compound with formamide as an aminating agent offers a more efficient and environmentally friendly approach []. This method significantly reduces the reaction time and temperature while improving the yield and purity of the final product, memantine hydrochloride.

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